molecular formula C22H25N3O6S B11077510 Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11077510
M. Wt: 459.5 g/mol
InChI Key: IRHAVBCVFYGPRC-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multiple steps. One common method includes the condensation of a thiophene derivative with cyclohexyl isocyanate and 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylcarbamoyl and nitrophenyl groups contribute to its potential as a versatile compound in various applications .

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H25N3O6S/c1-3-31-22(28)17-13(2)18(20(27)23-15-7-5-4-6-8-15)32-21(17)24-19(26)14-9-11-16(12-10-14)25(29)30/h9-12,15H,3-8H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

IRHAVBCVFYGPRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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